N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide
Description
This compound features a cyclopenta[c]pyrazole core substituted with a methyl group at the 2-position and an acetamide side chain linked to a naphthalen-2-yl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly for targets requiring hydrophobic interactions and constrained geometries.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-22-19(16-7-4-8-17(16)21-22)20-18(23)12-13-9-10-14-5-2-3-6-15(14)11-13/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPPWCGJYIRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 2-methylpyrazole-3-boronic acid is coupled with a naphthalene derivative under palladium catalysis. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[c]pyrazole Derivatives
- 2,2,2-Trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate (): Structural Differences: Replaces the methyl group with phenyl and substitutes the acetamide with a trifluoroethyl carbamate. Implications: The trifluoroethyl group increases lipophilicity (logP) and metabolic stability, while the phenyl substituent may sterically hinder receptor binding compared to the methyl group in the target compound.
Naphthalene-Containing Acetamide Derivatives
- N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) (): Structural Differences: Replaces the cyclopenta[c]pyrazole with a phenethyl group bearing hydroxy and methoxy substituents. Implications: The phenolic groups enhance aqueous solubility but may increase susceptibility to glucuronidation, reducing bioavailability. Key Data: Reported as a white solid with synthetic yield >80%; NMR data (δ 7.72–8.36 ppm for naphthalene protons) aligns with aromatic stacking properties .
- 2-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)-N-(naphthalen-2-yl)acetamide (VIh) (): Structural Differences: Incorporates a chromene-oxygen bridge instead of the cyclopenta[c]pyrazole. The methoxyphenyl group increases lipophilicity, favoring membrane permeability. Key Data: Melting point 195–197°C; mass spectrometry confirms molecular ion [M+H]+ at m/z 452.2 .
Heterocyclic Core Variations
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Structural Differences: Substitutes cyclopenta[c]pyrazole with a benzothiazole core and adds a trifluoromethyl group.
Triazole-Linked Analogues (e.g., 6m) ():
- Structural Differences : Replaces pyrazole with a 1,2,3-triazole ring.
- Implications : Triazoles offer enhanced hydrogen-bonding capacity and metabolic resistance. For example, compound 6m (N-(4-chlorophenyl) variant) shows IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl), indicating polar interactions .
Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, using copper(I) catalysts (e.g., Cu(OAc)₂) in a tert-butanol/water solvent system. Reaction optimization involves varying stoichiometry, solvent ratios (e.g., 3:1 tert-butanol/H₂O), and temperature (room temperature to 60°C). Monitoring via TLC (hexane:ethyl acetate, 8:2) ensures completion .
- Key Parameters :
| Variable | Optimal Range |
|---|---|
| Catalyst loading | 10 mol% Cu(OAc)₂ |
| Reaction time | 6–8 hours |
| Yield range | 70–85% (post-recrystallization in ethanol) |
Q. How is structural characterization performed for this compound?
- Methodology : Use multi-spectral analysis:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3290 cm⁻¹) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to assign protons (e.g., methyl groups at δ 2.1–2.3 ppm) and carbons (cyclopenta-pyrazole ring carbons at δ 50–60 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .
Q. What are the recommended purity assessment protocols?
- Methodology :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm.
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction thermodynamics. Use cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal conditions, reducing trial-and-error experimentation .
- Case Study : Computational screening of solvents (e.g., dielectric constant analysis) improved yield by 15% in analogous triazole-acetamide syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀ assays in triplicate with standardized cell lines (e.g., HEK293 or HeLa).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., kinase inhibition assays) .
- Example : Discrepancies in cytotoxicity (e.g., LD₅₀ ± 10 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference compounds (e.g., doxorubicin controls) .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
- Methodology :
Derivatization : Modify substituents on the naphthalenyl or pyrazole rings (e.g., introduce electron-withdrawing groups like -NO₂ or halogens) .
Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput SPR (surface plasmon resonance) or fluorescence polarization .
- Data Analysis : Use multivariate regression (e.g., PLS or Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What advanced spectral techniques address ambiguities in stereochemical assignments?
- Methodology :
- NOESY/ROESY NMR : Detect spatial proximity of protons (e.g., cyclopenta-pyrazole methyl group to naphthalenyl hydrogens) .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane). PDB deposition recommended for reproducibility .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol, PBS).
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to explain discrepancies (e.g., higher δP solvents enhance solubility for polar acetamide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
